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Compound of Interest

Compound Name: N-Boc-DL-valinol

Cat. No.: B071535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic characteristics of N-Boc-DL-
valinol and its precursors, DL-valine and DL-valinol. The information presented is supported by

experimental data and detailed methodologies to aid in the identification, characterization, and

quality control of these compounds.

Introduction
N-Boc-DL-valinol is a valuable chiral building block in organic synthesis, particularly in the

preparation of peptidomimetics and other complex molecules for drug discovery. Its synthesis

typically involves the protection of the amino group of DL-valine with a tert-butyloxycarbonyl

(Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Understanding the spectroscopic transformations from the starting material to the final product

is crucial for reaction monitoring and product verification. This guide outlines the key

differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for DL-valine, DL-valinol, and N-Boc-DL-valinol.

Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for N-Boc-DL-valinol
and its precursors.

Table 1: ¹H NMR Spectroscopic Data (Typical Chemical Shifts in CDCl₃)
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Compound Proton
Chemical Shift (δ,
ppm)

Multiplicity

DL-Valine* α-H ~3.6 Doublet

β-H ~2.2-2.3 Multiplet

γ-CH₃ ~1.0 Doublet

γ'-CH₃ ~0.9 Doublet

DL-Valinol α-H ~2.8-3.0 Multiplet

β-H ~1.6-1.8 Multiplet

γ-CH₃ ~0.9 Doublet

γ'-CH₃ ~0.9 Doublet

CH₂OH ~3.4-3.7 Multiplet

N-Boc-DL-valinol α-H ~3.6-3.8 Multiplet

β-H ~1.8-2.0 Multiplet

γ-CH₃ ~0.9 Doublet

γ'-CH₃ ~0.9 Doublet

CH₂OH ~3.5-3.7 Multiplet

Boc C(CH₃)₃ ~1.4 Singlet

NH ~4.8-5.2 Broad Singlet

Note: DL-Valine is sparingly soluble in CDCl₃; spectra are often recorded in D₂O or DMSO-d₆,

leading to different chemical shifts.[1]

Table 2: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts in CDCl₃)
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Compound Carbon Chemical Shift (δ, ppm)

DL-Valine* C=O ~175-177

α-C ~60-62

β-C ~30-32

γ-C ~18-20

DL-Valinol α-C ~58-60

β-C ~30-32

γ-C ~18-20

CH₂OH ~65-67

N-Boc-DL-valinol C=O (Boc) ~156-157

α-C ~57-59

β-C ~29-31

γ-C ~18-20

CH₂OH ~66-68

Boc C(CH₃)₃ ~80

Boc C(CH₃)₃ ~28

Note: DL-Valine spectra are often recorded in D₂O or DMSO-d₆.[2][3][4]

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound O-H Stretch N-H Stretch C=O Stretch C-O Stretch

DL-Valine
2500-3300

(broad, COOH)

3000-3300

(broad, NH₃⁺)

~1580-1600

(COO⁻)
~1400 (COO⁻)

DL-Valinol
3200-3600

(broad, OH)

3200-3500

(broad, NH₂)
- ~1050-1150

N-Boc-DL-valinol
3300-3500

(broad, OH)

~3300-3400 (N-

H)

~1680-1700 (Boc

C=O)

~1160-1170 (C-

O, Boc)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments

DL-Valine 117 (often not observed) 72 ([M-COOH]⁺), 57, 41

DL-Valinol 103 72 ([M-CH₂OH]⁺), 44

N-Boc-DL-valinol 203
147 ([M-C₄H₈]⁺), 102 ([M-

Boc]⁺), 57 (t-butyl cation)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and comparison.

Methodology:

Sample Preparation: Dissolve 10-20 mg of the sample (DL-valinol or N-Boc-DL-valinol) in
approximately 0.7 mL of deuterated chloroform (CDCl₃). For DL-valine, deuterated water

(D₂O) or dimethyl sulfoxide (DMSO-d₆) is recommended due to solubility limitations in

CDCl₃.

Instrumentation: Utilize a 300 MHz or higher NMR spectrometer.

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.

Set the spectral width to 0-12 ppm.

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise

ratio.

Process the data using Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; D₂O: δ 4.79

ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to 0-200 ppm.

A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the

low natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52

ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in each compound.

Methodology:

Sample Preparation:

For liquid samples (DL-valinol), a small drop can be placed directly on the ATR crystal

(Attenuated Total Reflectance).

For solid samples (DL-valine, N-Boc-DL-valinol), a small amount of the powder is placed

on the ATR crystal and pressure is applied to ensure good contact.
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Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and characteristic fragmentation patterns.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-

MS and provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique

often used with LC-MS, which may show a more prominent molecular ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions to confirm the structure of the compound.

Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic route from DL-valine to N-Boc-DL-valinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b071535#spectroscopic-comparison-of-n-boc-dl-
valinol-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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